3-Fluorophenol: A Technical Guide to its Physical Properties and Data
3-Fluorophenol: A Technical Guide to its Physical Properties and Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorophenol (CAS No: 372-20-3) is an aromatic organic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials.[1] Its physical and chemical properties are fundamental to its application in various chemical processes and for understanding its toxicological and environmental profile. This technical guide provides a comprehensive overview of the core physical properties of 3-fluorophenol, details general experimental protocols for their determination, and presents logical workflows for its synthesis and biodegradation. All quantitative data is summarized for clarity and accessibility.
Chemical Identity and Structure
| Identifier | Value | Source |
| Chemical Name | 3-Fluorophenol | [2][3] |
| Synonyms | m-Fluorophenol, Phenol (B47542), 3-fluoro- | [2][3][4] |
| CAS Number | 372-20-3 | [5][6] |
| Molecular Formula | C₆H₅FO | [2][5][6] |
| Molecular Weight | 112.10 g/mol | [5][7] |
| InChI Key | SJTBRFHBXDZMPS-UHFFFAOYSA-N | [2][5] |
| SMILES | Oc1cccc(F)c1 | [5][6] |
| Appearance | Colorless to pale yellow liquid | [2][7] |
| Odor | Phenol-like, characteristic | [7][8] |
Core Physical and Chemical Properties
The physical properties of 3-fluorophenol are well-documented in the literature. The following tables summarize the key quantitative data.
Thermodynamic and Physical State Properties
| Property | Value | Conditions | Source |
| Melting Point | 8-14 °C (46.4-57.2 °F) | [3][4][5][7][9] | |
| Boiling Point | 178 °C (352.4 °F) | at 760 mmHg | [3][4][5][9][10] |
| Density | 1.238 - 1.248 g/mL | at 25 °C | [3][5][10] |
| Flash Point | 71 °C (159.8 °F) | Closed Cup | [8][9][11] |
| Vapor Pressure | 1.19 mmHg | [7] |
Acidity and Partitioning Behavior
| Property | Value | Conditions | Source |
| pKa | 9.29 - 9.3 | at 25 °C | [4][12][13] |
| LogP (Octanol/Water) | 1.93 | [8][10] | |
| Water Solubility | Insoluble / Limited | [4][8][12][14] |
Optical Properties
| Property | Value | Conditions | Source |
| Refractive Index (n_D) | 1.514 | at 20 °C | [3][4][5][10] |
Experimental Protocols
The determination of the physical properties listed above is achieved through standardized experimental methodologies. Below are detailed overviews of common protocols applicable to a substance like 3-fluorophenol.
Melting Point Determination (Capillary Method)
The melting point is determined by observing the temperature range over which the solid-to-liquid phase transition occurs. The capillary method is a standard technique.
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Sample Preparation : A small amount of the solidified 3-fluorophenol (cooled below its melting point) is finely powdered and packed into a thin-walled capillary tube to a height of 1-2 mm.
-
Apparatus : The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated metal block heater) adjacent to a calibrated thermometer.[10][15][16]
-
Heating : The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[10]
-
Observation : The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal disappears is recorded as the completion of the melt. The resulting range is reported as the melting point.[16] For pure substances, this range is typically narrow (0.5-1.0 °C).[10]
Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for determining the boiling point with a small sample volume.
-
Sample Preparation : Approximately 0.5 mL of liquid 3-fluorophenol is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[7][17]
-
Apparatus : The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[13][17]
-
Heating : The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[17]
-
Observation : As the liquid heats, trapped air in the capillary tube expands and exits. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[7] The heat source is then removed.
-
Measurement : The liquid is allowed to cool. The moment the bubbling stops and the liquid is drawn back into the capillary tube, the vapor pressure of the substance equals the atmospheric pressure. The temperature at this exact moment is recorded as the boiling point.[17] The barometric pressure should also be recorded.[4]
pKa Determination (Spectrometric Method)
The acid dissociation constant (pKa) of a phenolic compound can be determined by UV-Vis spectrophotometry by measuring the absorbance changes as a function of pH.
-
Principle : The acidic phenol (HA) and its conjugate base, the phenoxide (A⁻), exhibit different UV-Vis absorption spectra. According to the Henderson-Hasselbalch equation, when pH = pKa, the concentrations of [HA] and [A⁻] are equal.
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Sample Preparation : A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 8 to 11 for 3-fluorophenol) are prepared. A stock solution of 3-fluorophenol is made in a suitable solvent (e.g., acetonitrile-water mixture).[18]
-
Measurement : A constant aliquot of the 3-fluorophenol stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.[18]
-
Data Analysis : The spectrum of the fully protonated species (at low pH) and the fully deprotonated species (at high pH) are identified. The absorbance at a wavelength where the difference between these two species is maximal is plotted against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[19]
Process and Logical Workflows
Synthesis of 3-Fluorophenol
A common industrial preparation method involves the diazotization of m-aminophenol followed by fluoro-substitution. This process avoids harsher conditions and improves yields.[1]
References
- 1. p2infohouse.org [p2infohouse.org]
- 2. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 11. thinksrs.com [thinksrs.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. researchgate.net [researchgate.net]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 17. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rc.usf.edu [rc.usf.edu]
